“4-(4-Piperazin-2-yl-phenyl)morpholine” is a chemical compound used in scientific research and industry. Its CAS Number is 864685-27-8, and its molecular weight is 247.34 . The IUPAC name for this compound is 4-[4-(2-piperazinyl)phenyl]morpholine .
The molecular formula of “4-(4-Piperazin-2-yl-phenyl)morpholine” is C14H21N3O . The InChI code for this compound is 1S/C14H21N3O/c1-3-13(17-7-9-18-10-8-17)4-2-12(1)14-11-15-5-6-16-14/h1-4,14-16H,5-11H2 .
The compound is a solid at room temperature . It should be stored at 4°C .
4-(4-Piperazin-2-yl-phenyl)morpholine is a chemical compound that belongs to the class of morpholines, which are cyclic amines characterized by a morpholine ring. This compound features a piperazine moiety attached to a phenyl group, which enhances its potential biological activity. The synthesis and characterization of this compound have been explored in various studies, particularly in the context of drug development and medicinal chemistry.
The compound is classified as a morpholine derivative, specifically a substituted morpholine with piperazine functionality. Morpholines are known for their diverse biological activities, including antimicrobial, antiviral, and antitumor properties. The presence of both the piperazine and morpholine rings in this compound suggests potential applications in pharmacology, particularly as a scaffold for designing new therapeutic agents.
The synthesis of 4-(4-Piperazin-2-yl-phenyl)morpholine typically involves several key steps:
In one specific method outlined in the literature, 4-(4-Piperazin-2-yl-phenyl)morpholine was synthesized via the reaction of 4-(4-chlorophenyl)morpholine with piperazine in the presence of a base such as sodium hydroxide to promote nucleophilic attack on the electrophilic carbon center .
The molecular structure of 4-(4-Piperazin-2-yl-phenyl)morpholine can be represented as follows:
The structure can be visualized using molecular modeling software or through graphical representations found in scientific literature.
The chemical reactivity of 4-(4-Piperazin-2-yl-phenyl)morpholine is influenced by its functional groups:
While specific mechanisms of action for 4-(4-Piperazin-2-yl-phenyl)morpholine are not extensively documented, compounds containing similar structures have shown various pharmacological effects:
The molecular architecture of 4-(4-Piperazin-2-yl-phenyl)morpholine (C₁₄H₂₁N₃O) exemplifies a strategic fusion of two nitrogen-containing heterocycles: piperazine and morpholine. This hybrid configuration features a para-substituted phenyl ring bridging the piperazine's C2 position and morpholine's N4 position, creating an extended conjugated system. The piperazine ring contributes two basic nitrogen atoms (pKa ~9.5 and ~5.5), enabling protonation-dependent charge states across physiological pH ranges. Concurrently, morpholine’s oxygen atom acts as a hydrogen bond acceptor, enhancing target engagement capabilities while its saturated ring reduces metabolic susceptibility [4] [7].
Table 1: Physicochemical Properties of 4-(4-Piperazin-2-yl-phenyl)morpholine
Property | Value | Measurement Context |
---|---|---|
Molecular Formula | C₁₄H₂₁N₃O | Empirical |
Average Mass | 247.34 g/mol | - |
Monoisotopic Mass | 247.16846 Da | Mass spectrometry |
Density | 1.094 g/cm³ | Predicted |
Boiling Point | 440°C at 760 mmHg | Estimated |
LogP | 1.48 | Calculated partition coefficient |
Hydrogen Bond Acceptors | 4 | Molecular topology |
Rotatable Bonds | 3 | Conformational analysis |
Table 2: Hydrogen Bonding Capacity of Functional Groups
Heterocycle | Atom | Role | Bonding Type |
---|---|---|---|
Piperazine | N1 | Donor/Acceptor | H-bond (basic nitrogen) |
Piperazine | N4 | Acceptor | H-bond (tertiary nitrogen) |
Morpholine | O | Acceptor | H-bond (ether oxygen) |
Conformational dynamics significantly influence bioactivity. Piperazine's chair-to-chair inversion allows adaptive binding in receptor pockets, while morpholine’s semi-rigid structure provides spatial orientation for target interactions. The phenyl spacer enables planarity, facilitating π-π stacking with aromatic residues in enzymatic binding sites. This synergy creates a "molecular toolkit" for modulating diverse biological targets, particularly in central nervous system (CNS) and oncology therapeutics [4] [9]. The compound’s moderate LogP (1.48) and polar surface area (36.5 Ų) further support blood-brain barrier permeability, a critical feature for neuroactive and anticancer agents [4] [6].
Piperazine and morpholine emerged as distinct pharmacophores in early 20th-century drug development. Piperazine gained initial traction as an anthelmintic in the 1900s, while morpholine entered pharmacopeias in 1935 through industrial applications. Their hybridization evolved through three phases:
Table 3: Evolution of Synthetic Methodologies for Hybrid Scaffolds
Decade | Key Methodology | Advantage | Representative Hybrid |
---|---|---|---|
1980s | Nucleophilic substitution | Simple functionalization | 4-(4-Chlorophenyl)morpholine |
2000s | Pd-catalyzed carboamination | Stereoselective piperazine formation | cis-2,6-Dimethylpiperazine-morpholine |
2020s | Mamedov rearrangement | Regioselective quinoxaline fusion | 3-(Morpholinophenyl)-2-benzimidazolylquinoxaline |
The resurgence of hybrid design is evidenced by 2,500+ patents (2000-2025) featuring piperazine-morpholine motifs, primarily targeting G-protein-coupled receptors (GPCRs), kinases, and cholinesterases. Modern hybrids incorporate stereochemical control, exemplified by chiral aziridine-derived morpholines for enhanced CNS selectivity [4] [9].
The strategic focus on this hybrid scaffold stems from three synergistic pharmacological principles:
Pharmacokinetic Synergy: Morpholine’s oxygen atom enhances aqueous solubility (LogS = -2.5), countering piperazine-derived lipophilicity. This balance optimizes bioavailability (F >80% in murine models) while maintaining blood-brain barrier penetration. Piperazine’s basic nitrogens facilitate salt formation, improving formulation stability. Metabolically, morpholine resists CYP3A4 oxidation better than piperidine analogs, reducing first-pass effects [4] [5] [6].
Target Multiplicity: The scaffold demonstrates polypharmacology by engaging disparate biological targets:
Table 4: Comparative Bioactivity of Scaffold Modifications
Modification Site | Structural Change | Biological Impact | Potency Shift |
---|---|---|---|
Piperazine N4 | N-Methylation | ↑ AChE inhibition (CAS binding) | IC₅₀ 10 → 1.60 μM |
Morpholine C3 | Keto group introduction | ↑ Topoisomerase II inhibition | IC₅₀ 25 → 1.42 μM |
Phenyl bridge | ortho-Fluoro substitution | ↑ DNA binding affinity (quinoxaline hybrids) | SI 5 → 12 (A549 cells) |
The "molecular hybridization" rationale is further substantiated by in vitro studies showing that 4-(4-Piperazin-2-yl-phenyl)morpholine derivatives exhibit 3–5-fold greater potency than parent compounds in both anticancer and AChE inhibition assays. This amplification effect arises from simultaneous engagement of complementary binding sites – a feat unattainable with single-heterocycle agents [3] [5] [9].
CAS No.: 62968-45-0
CAS No.: 135333-27-6
CAS No.: 1246815-51-9
CAS No.:
CAS No.: 67054-00-6
CAS No.: 591-81-1